8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenylmethyl group and a purine core with additional methyl and butyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
Compounds with a piperazine moiety, like “8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione”, often interact with various receptors in the body, including G protein-coupled receptors and ion channels .
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the receptor or enzyme, which can either activate or inhibit the function of the target .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets G protein-coupled receptors, it could affect signaling pathways like the cAMP pathway or the phosphatidylinositol pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling and function to potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with Chlorophenylmethyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the chlorophenylmethyl group.
Purine Core Synthesis: The purine core is synthesized separately through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Coupling of Piperazine and Purine: The final step involves coupling the substituted piperazine with the purine core under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorophenylmethyl group.
Scientific Research Applications
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione: A similar compound with a different alkyl group.
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(3-methylbutyl)purine-2,6-dione: A compound with a different substitution pattern on the purine core.
Uniqueness
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNJSVWYPSAZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.